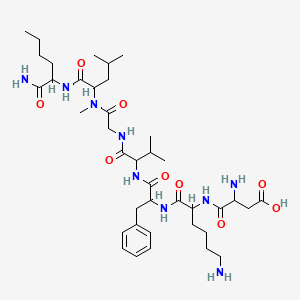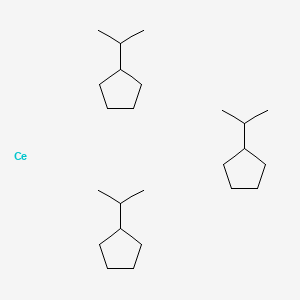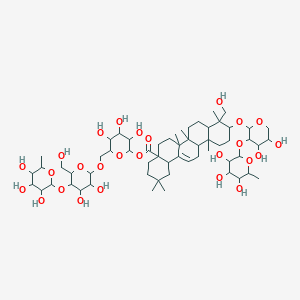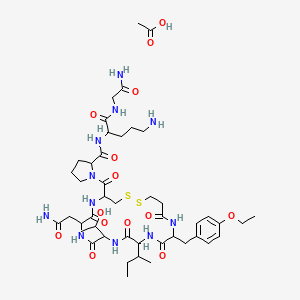![molecular formula C24H29N5O3 B13389773 N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine](/img/structure/B13389773.png)
N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valsartan is a medication widely used to treat high blood pressure (hypertension) and heart failure. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Valsartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby relaxing and widening the blood vessels. This helps to lower blood pressure and makes it easier for the heart to pump blood .
Méthodes De Préparation
The synthesis of valsartan involves several steps, starting from 4’-methyl-2-cyanobiphenyl. One common method includes the formation of a tetrazole ring catalyzed by a Lewis acid. The overall yield of this process is approximately 54% . Another efficient synthesis method involves a Negishi coupling reaction, which uses organozinc compounds for better transmetalation activity . Industrial production methods often involve multiple steps, including reactions with L-valine methyl-ester hydrochloride, valeryl chloride, and sodium azide under specific conditions .
Analyse Des Réactions Chimiques
Valsartan undergoes various chemical reactions, including:
Oxidation: Valsartan can be oxidized to form different metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Valsartan can undergo substitution reactions, particularly involving the tetrazole ring. Common reagents used in these reactions include Lewis acids, organozinc compounds, and sodium azide.
Applications De Recherche Scientifique
Valsartan has numerous applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively studied for its effects on hypertension and heart failure. Research has shown that valsartan can improve cardiac function, reduce afterload, and prevent ventricular hypertrophy and remodeling . Additionally, valsartan is used in combination therapies, such as with sacubitril, to enhance its therapeutic effects . It is also studied for its potential benefits in treating diabetic kidney disease and other cardiovascular conditions .
Mécanisme D'action
Valsartan works by blocking the angiotensin II type 1 (AT1) receptors, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone levels, decreased cardiac activity, and increased sodium excretion. By inhibiting the renin-angiotensin-aldosterone system (RAAS), valsartan helps to manage hypertension, heart failure, and other cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Valsartan is often compared with other ARBs such as losartan, telmisartan, and olmesartan. While all these compounds work by blocking the AT1 receptors, valsartan is unique in its specific binding affinity and pharmacokinetic properties. For instance, telmisartan has a longer half-life compared to valsartan, making it suitable for once-daily dosing . Losartan, on the other hand, is known for its active metabolite, which also contributes to its antihypertensive effects . Other similar compounds include candesartan and irbesartan, each with its own unique pharmacological profile .
Propriétés
Formule moléculaire |
C24H29N5O3 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[pentanoyl-[[3-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-13-21(30)29(22(16(2)3)24(31)32)15-17-9-8-10-18(14-17)19-11-6-7-12-20(19)23-25-27-28-26-23/h6-12,14,16,22H,4-5,13,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 |
Clé InChI |
LRPQGDUOPBRUDL-QFIPXVFZSA-N |
SMILES isomérique |
CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCCCC(=O)N(CC1=CC(=CC=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)
![3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B13389702.png)

![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
![4-[[3a-[2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389709.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13389715.png)


![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate](/img/structure/B13389724.png)
![2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B13389752.png)
![3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13389762.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[5-[4,5-dihydroxy-3-[3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyloxy]-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13389771.png)
